Phenylgermatrane
Overview
Description
Phenylgermatrane is an organogermanium compound characterized by the presence of a phenyl group attached to a germatrane structure. Germatranes are tricyclic organogermanium derivatives of triethanolamine, containing a hypervalent germanium atom with a transannular bond to nitrogen. This unique structure imparts significant chemical stability and distinct biological properties to this compound .
Scientific Research Applications
Phenylgermatrane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and low toxicity compared to other organogermanium compounds.
Industry: Utilized in the development of advanced materials and as a precursor for other germanium-based compounds
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylgermatrane can be synthesized through the reaction of tetra-alkoxy- or trialkoxy-germatranes with triethanolamine under mild conditions, often in the presence of a catalyst. The reaction typically yields this compound in high purity and yield .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Phenylgermatrane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: this compound participates in substitution reactions, where the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Germanium dioxide and phenol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Substituted germatranes with different functional groups.
Mechanism of Action
The mechanism of action of phenylgermatrane involves its interaction with biological molecules through the transannular bond between germanium and nitrogen. This interaction can influence various molecular pathways, potentially leading to biological effects such as antimicrobial and anticancer activities. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Phenylsilatrane: Similar structure but contains silicon instead of germanium.
Thienylgermatrane: Contains a thiophene ring instead of a phenyl group.
Furylgermatrane: Contains a furan ring instead of a phenyl group.
Uniqueness: Phenylgermatrane is unique due to its specific combination of a phenyl group and a germatrane structure, which imparts distinct chemical stability and biological properties. Compared to phenylsilatrane, this compound is less toxic and exhibits different biological activities .
Properties
IUPAC Name |
1-phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17GeNO3/c1-2-4-12(5-3-1)13-15-9-6-14(7-10-16-13)8-11-17-13/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPQSWYVLAQLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17GeNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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